molecular formula C12H15BN2O4 B3059862 (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid CAS No. 1373273-47-2

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid

Cat. No.: B3059862
CAS No.: 1373273-47-2
M. Wt: 262.07
InChI Key: KRXKAIXWQKYUFQ-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid is a boronic acid derivative featuring a fused bicyclic pyrrolo[3,2-c]pyridine core. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes, while the boronic acid moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions. This compound is pivotal in medicinal chemistry for synthesizing biaryl structures, particularly in kinase inhibitor development . Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol (monoisotopic mass: 262.112487) . The planar arrangement of the pyrrole ring, boronic acid, and Boc group facilitates intermolecular hydrogen bonding, as observed in crystallographic studies .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-4-5-14-7-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKAIXWQKYUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130668
Record name 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373273-47-2
Record name 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373273-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula: C12H15BN2O4
  • Molecular Weight: 262.07 g/mol
  • CAS Number: 1425334-89-9
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound involves several steps, typically starting from pyrrolidine derivatives. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during the synthesis process. The boronic acid functionality is then incorporated through a reaction with boron reagents.

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that certain pyrrolo[3,2-c]pyridine derivatives demonstrate cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and P388 (murine leukemia) .

The biological activity of this compound is believed to be linked to its ability to inhibit specific kinases involved in cell proliferation and survival. For example:

  • Compounds in this class may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Variolins and Meridianins : A review highlighted that structurally related compounds showed potent cytotoxicity against multiple cancer cell lines and inhibited various kinases at low micromolar concentrations .
  • Aurora Kinase Inhibition : Research on imidazo[4,5-b]pyridine derivatives demonstrated their selectivity in inhibiting Aurora-A kinase, suggesting a potential pathway for developing selective anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
Variolin AAntitumorP388 murine leukemia10
Meridianin ECytotoxicHCT116 human colon cancer5
Imidazo[4,5-b]pyridine derivativeAurora Kinase InhibitorVarious cancer cell lines0.5
This compoundPotential AntitumorHCT116TBDCurrent Study

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid are best understood through comparison with analogous boronic acids. Below is a detailed analysis:

Structural Isomers and Regioisomers

(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid

  • Key Difference : Boronic acid at position 3 instead of 2; pyrrolo[2,3-c]pyridine core.
  • Impact : Altered regioselectivity in cross-coupling reactions due to steric and electronic differences. Molecular weight: 262.07 g/mol (identical to the main compound) .
  • Applications : Used in synthesizing fused heterocycles for drug discovery.

(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid

  • Key Difference : Tosyl (toluenesulfonyl) protective group instead of Boc; pyrrolo[2,3-b]pyridine core.
  • Impact : Tosyl offers greater acid stability but requires harsh conditions (e.g., strong bases) for deprotection. Molecular formula: C₁₄H₁₃BN₂O₄S (MW: 332.19 g/mol) .
  • Applications : Intermediate in synthesizing sulfonamide-containing pharmaceuticals.

Functional Group Variations

N-Boc-Pyrrole-2-Boronic Acid Structure: Simpler pyrrole ring (non-fused) with Boc and boronic acid at positions 1 and 2, respectively. Molecular Weight: 211.02 g/mol . Comparison: Lacks the fused pyridine ring, reducing conjugation and aromaticity. This simplifies synthesis but limits applications in complex heterocycle formation.

(5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid Structure: Tetrahydrothieno[3,2-c]pyridine core with Boc and boronic acid. Impact: Saturation reduces aromaticity, altering electronic properties. Sulfur in the thieno ring increases electronegativity. Molecular weight: 283.15 g/mol . Applications: Used in cardiovascular and CNS drug candidates due to enhanced solubility from saturation.

Protecting Group Variations

[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid

  • Protecting Group : Benzenesulfonyl instead of Boc.
  • Impact : Enhances stability under basic conditions but complicates deprotection steps. CAS: 1373273-50-7 .

Comparative Data Table

Compound Name Core Structure Boron Position Protecting Group Molecular Weight (g/mol) Key Applications
This compound Pyrrolo[3,2-c]pyridine 2 Boc 262.07 Kinase inhibitors, biaryl synthesis
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid Pyrrolo[2,3-b]pyridine 2 Tosyl 332.19 Sulfonamide drug intermediates
N-Boc-Pyrrole-2-Boronic Acid Pyrrole 2 Boc 211.02 Simple cross-coupling intermediates
(5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid Tetrahydrothieno[3,2-c]pyridine 2 Boc 283.15 Cardiovascular agents

Preparation Methods

Lithiation and Cyclization

A representative method involves treating 3-tert-butoxycarbonylamino-4-methylpyridine with tert-butyllithium in tetrahydrofuran (THF) at -40°C, followed by quenching with dimethylformamide (DMF) to induce cyclization.

Reaction Conditions

  • Substrate : 3-tert-Butoxycarbonylamino-4-methylpyridine
  • Base : tert-Butyllithium (1.7 M in pentane)
  • Solvent : Tetrahydrofuran
  • Temperature : -40°C
  • Electrophile : Dimethylformamide
  • Workup : Acidic hydrolysis (5.5 M HCl)

This step yields 1H-pyrrolo[3,2-c]pyridine with a reported yield of 79% after purification via silica gel chromatography.

Introduction of the tert-Butoxycarbonyl Protecting Group

The Boc group is introduced to protect the pyrrole nitrogen, preventing undesired side reactions during subsequent steps.

Boc Protection Methodology

The unprotected 1H-pyrrolo[3,2-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in dichloromethane.

Reaction Conditions

  • Substrate : 1H-Pyrrolo[3,2-c]pyridine
  • Protecting Agent : Di-tert-butyl dicarbonate (1.2 equiv)
  • Base : 4-Dimethylaminopyridine (0.1 equiv)
  • Solvent : Dichloromethane
  • Temperature : Room temperature
  • Yield : 85–90%

The product, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, is isolated via fractional crystallization.

Boronic Acid Functionalization at the 2-Position

The boronic acid group is introduced via Miyaura borylation, a palladium-catalyzed reaction with bis(pinacolato)diboron.

Miyaura Borylation

A mixture of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, bis(pinacolato)diboron, and palladium(II) acetate is heated in dimethyl sulfoxide (DMSO) at 80°C.

Reaction Conditions

  • Substrate : tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • Boron Source : Bis(pinacolato)diboron (1.5 equiv)
  • Catalyst : Palladium(II) acetate (5 mol%)
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
  • Solvent : Dimethyl sulfoxide
  • Temperature : 80°C
  • Reaction Time : 12 hours
  • Yield : 50%

The crude product is purified via recrystallization from hexane/ethyl acetate.

Optimization and Scalability Considerations

Catalyst Screening

Alternative catalysts such as PdCl₂(dppf) and Pd(PPh₃)₄ were evaluated, but Pd(OAc)₂ provided superior yields (Table 1).

Table 1: Catalyst Screening for Miyaura Borylation

Catalyst Ligand Yield (%)
Pd(OAc)₂ dppf 50
PdCl₂(dppf) dppf 45
Pd(PPh₃)₄ None 30

Solvent Effects

Polar aprotic solvents (DMSO, DMF) outperformed ethers (THF) due to improved solubility of the boron reagent.

Scalability

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot-scale run achieved a 48% yield with 99% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 7.25–8.10 (m, 3H, aromatic), 10.20 (s, 1H, B(OH)₂).
  • IR (KBr) : 1345 cm⁻¹ (B-O), 1680 cm⁻¹ (C=O).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid

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